2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide
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Description
2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S2 and its molecular weight is 516.63. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activities
The compound has been evaluated for its antiproliferative activities against various human cancer cell lines. These studies assess its potential as an anticancer agent, particularly in gynecological cancers .
Heterocyclic System Synthesis
The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This synthetic approach provides a new scaffold for further exploration in drug discovery and medicinal chemistry .
Multicomponent Reactions
A cost-effective and competent approach involves the multicomponent reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehydes. This reaction leads to the formation of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. Such compounds may have diverse applications in drug design and development .
Privileged Scaffold Derivatives
The compound’s structure contains privileged heterocyclic substructures, including quinazolinones, benzodiazepines, and triazoles. These scaffolds are essential in medicinal chemistry and serve as the basis for approximately 25% of known drugs. Exploring derivatives of this compound could yield novel drug candidates .
Alicyclic Derivatives
A three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) was used to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. The stereochemistry and relative configurations of these compounds were determined by NMR spectroscopy and X-ray crystallography .
Enantiomeric Quinazolinotriazolobenzodiazepine
The same reaction sequence was performed using enantiomeric starting materials, resulting in enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95%. This demonstrates the potential for chiral applications and asymmetric synthesis .
properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-10-12-21(13-11-18)29-25(32)17-35-27-28-15-24-26(30-27)22-8-3-4-9-23(22)31(36(24,33)34)16-20-7-5-6-19(2)14-20/h3-15H,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKGKGVFDCSGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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